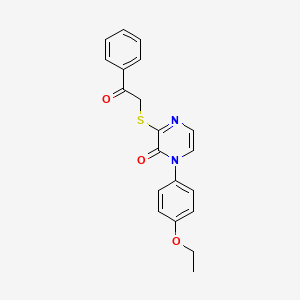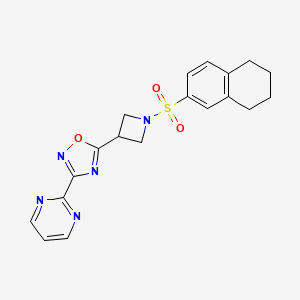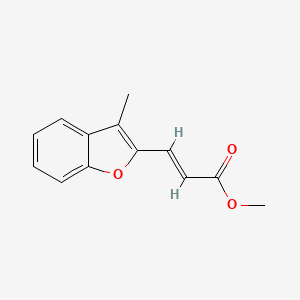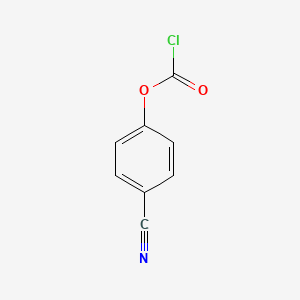
1-(4-Ethoxyphenyl)-3-phenacylsulfanylpyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic compounds like “1-(4-Ethoxyphenyl)-3-phenacylsulfanylpyrazin-2-one” are typically characterized by their molecular structure, which includes the arrangement and bonding of atoms within the molecule .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving an organic compound can be studied using various techniques. These reactions can provide valuable information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Antimitotic Agents and Biological Activity : Compounds structurally related to 1-(4-Ethoxyphenyl)-3-phenacylsulfanylpyrazin-2-one have been studied for their antimitotic properties. For instance, chiral isomers of ethyl derivatives of a similar pyrazinone structure have shown biological activity, with specific isomers displaying higher potency in biological systems. This suggests potential applications in developing therapeutic agents targeting cell division processes (Temple & Rener, 1992).
Synthetic Methodologies : Research into efficient synthetic methodologies for related heterocyclic compounds highlights the relevance of this compound in organic synthesis. A study presented a green and efficient protocol for synthesizing novel heterocyclic derivatives, emphasizing the importance of such compounds in pharmaceutical research and material science (Mohebat et al., 2016).
Cancer Chemoprevention : Compounds from Musa x paradisiaca with structural similarities have been evaluated for their cancer chemopreventive properties, using in vitro assays to determine their potential. This underscores the significance of phenyl and pyrazinone derivatives in medicinal chemistry, particularly in designing agents for cancer prevention (Jang et al., 2002).
Electronic and Structural Analysis : Molecular modeling and experimental studies on similar pyridylindolizine derivatives containing phenyl and phenacyl groups have provided insights into their electronic properties and molecular structure. Such research is crucial for understanding the physicochemical properties of these compounds, which is essential for their application in materials science and drug design (Cojocaru et al., 2013).
Antimicrobial and Antiviral Activities : Studies have also focused on the synthesis of pyrazole and pyrazoline derivatives, revealing their potential antimicrobial and antiviral activities. This highlights the broad spectrum of biological activities associated with pyrazinone derivatives, suggesting possible applications in developing new antimicrobial and antiviral agents (Matsumura et al., 1985).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the study of an organic compound can vary widely, depending on the compound’s properties and potential applications. These could include further studies to better understand the compound’s mechanism of action, the development of new synthetic methods, or the exploration of new applications .
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-phenacylsulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-17-10-8-16(9-11-17)22-13-12-21-19(20(22)24)26-14-18(23)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAGXKBBSGNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2451694.png)



![4-(benzylthio)-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2451705.png)
![(E)-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2451706.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)

![Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate](/img/structure/B2451711.png)
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2451712.png)